pyridine N-oxide perchlorate

Description

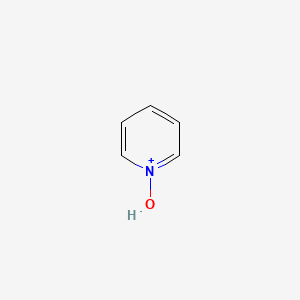

Structure

3D Structure

Propriétés

Formule moléculaire |

C5H6NO+ |

|---|---|

Poids moléculaire |

96.11 g/mol |

Nom IUPAC |

1-hydroxypyridin-1-ium |

InChI |

InChI=1S/C5H6NO/c7-6-4-2-1-3-5-6/h1-5,7H/q+1 |

Clé InChI |

DEINLRGVTJVCOS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=[N+](C=C1)O |

Synonymes |

pyridine N-oxide pyridine N-oxide perchlorate |

Origine du produit |

United States |

Synthetic Methodologies for Pyridine N Oxide Perchlorate and Its Derivatives

Direct Synthesis Routes for Pyridine (B92270) N-Oxide Perchlorate (B79767)

The direct synthesis of pyridine N-oxide perchlorate typically involves the formation of a complex between a metal perchlorate salt and the pyridine N-oxide ligand. This method has been applied to a wide range of metal ions.

The general procedure for synthesizing this compound complexes involves the direct reaction of a hydrated metal perchlorate with pyridine N-oxide in a suitable solvent. cdnsciencepub.comcdnsciencepub.comdtic.mil A common method consists of dissolving the metal perchlorate salt in an alcohol, such as ethanol (B145695), and mixing it with a solution of pyridine N-oxide in the same solvent. cdnsciencepub.comdtic.mil The resulting complex often precipitates from the solution. cdnsciencepub.com

For example, complexes of rare earth perchlorates with pyridine N-oxide have been prepared by mixing alcoholic solutions of the respective hydrated perchlorate and the ligand. cdnsciencepub.com Similarly, cobalt(II) perchlorate, iron(II) perchlorate, zirconyl perchlorate, and uranyl perchlorate have been used to form complexes with pyridine N-oxide using analogous methods in ethanol or methanol. cdnsciencepub.comdtic.mil In some instances, the mixture may need to be cooled or allowed to stand for a period to induce crystallization. cdnsciencepub.com For example, the synthesis of hexakis(pyridine N-oxide)cobalt(II) perchlorate involves adding a solution of pyridine N-oxide to a solution of hydrated cobalt(II) perchlorate in absolute ethanol, leading to the precipitation of the product. dtic.mil Silver(I) perchlorate has also been reacted with pyridine N-oxide in varying stoichiometric ratios to produce different coordination polymers. rsc.org

The synthesis of perchlorate complexes with substituted pyridine N-oxides follows a similar protocol to that of the unsubstituted parent compound. The primary difference is the use of a substituted pyridine N-oxide as the starting ligand. For instance, picoline N-oxide (methylpyridine N-oxide) complexes of europium perchlorate have been reported. cdnsciencepub.com

The synthesis would involve preparing the desired substituted pyridine N-oxide first (e.g., 2-picoline N-oxide, 3-picoline N-oxide, or 2,6-lutidine N-oxide) and then reacting it with the chosen metal perchlorate salt in a solvent like ethanol or methanol. scispace.com The electronic and steric properties of the substituents on the pyridine ring can influence the coordination chemistry and the stability of the resulting complex.

Ligand Synthesis and Oxidation Routes to Pyridine N-Oxides Precursors

The critical precursor for the synthesis of this compound is the pyridine N-oxide ligand itself. This section details the common methods for its preparation through the oxidation of pyridine and its derivatives.

The oxidation of the nitrogen atom in the pyridine ring is a fundamental transformation for producing the corresponding N-oxides. wikipedia.org A variety of oxidizing agents and methods have been developed for this purpose.

One of the most established methods involves the use of peroxy acids. wikipedia.org Peroxybenzoic acid was used in the first reported synthesis of pyridine N-oxide. wikipedia.org A common and efficient laboratory procedure utilizes 30% hydrogen peroxide in glacial acetic acid, which forms peracetic acid in situ. scispace.comtandfonline.combme.hu Other peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), are also highly effective for the N-oxidation of pyridines and have been reported to give high yields. tandfonline.comarkat-usa.org

Alternative reagents include:

Hydrogen Peroxide with Catalysts: To achieve milder reaction conditions and higher selectivity, hydrogen peroxide is often used with a catalyst. Catalytic amounts of methyltrioxorhenium (MTO) have been shown to effectively oxidize pyridines to their N-oxides in the presence of 30% aqueous H2O2. arkat-usa.org Vanadium-substituted polyoxometalates have also been employed as recyclable catalysts for this oxidation in water. rsc.org

Sodium Perborate: This inexpensive and stable industrial oxidizing agent can be used for the N-oxidation of pyridines, though it may require heating and a more involved work-up procedure. tandfonline.com

Potassium Peroxymonosulfate: Commercially available as Oxone, this reagent is another effective oxidant for converting pyridines to N-oxides. tandfonline.com

The choice of method can depend on factors such as the scale of the reaction, the presence of other functional groups, and considerations of cost and safety. tandfonline.com A comparison of different oxidants for 3-substituted pyridines found that m-CPBA generally provided the best yields. tandfonline.com

When oxidizing substituted pyridines, the nature and position of the substituent can significantly influence the reaction's efficiency and selectivity.

Chemoselectivity: The N-oxidation reaction must be selective for the pyridine nitrogen over other potentially oxidizable functional groups in the molecule. The use of catalytic systems, such as those involving hydrogen peroxide with manganese porphyrins, can provide high chemoselectivity. arkat-usa.org For instance, pyridines bearing alkyl substituents tend to show almost complete conversion to the N-oxide, whereas those with a chlorine substituent may react more slowly. arkat-usa.org

Regioselectivity: In the context of N-oxidation, regioselectivity primarily relates to the selective oxidation of one nitrogen atom in a molecule containing multiple basic nitrogen sites (e.g., diazines). For substituted pyridines, the electronic properties of the substituent affect the nucleophilicity of the nitrogen atom and thus its reactivity towards oxidation. Electron-donating groups generally enhance the rate of N-oxidation, while electron-withdrawing groups decrease it. For example, 3- and 4-substituted pyridines are readily oxidized to their corresponding N-oxides regardless of the electronic nature of the substituent. arkat-usa.org While the N-oxidation itself is not regioselective in the same way as ring substitution, subsequent reactions on the pyridine N-oxide ring are highly regioselective, with electrophilic and nucleophilic attacks being directed to specific positions. organic-chemistry.orgnih.govresearchgate.net

Crystallization and Purification Techniques for Academic Characterization

High purity is essential for the unambiguous characterization of this compound complexes. Purification methods focus on isolating the solid product and removing unreacted starting materials and solvents.

For the metal-perchlorate complexes, the product is typically isolated by filtration directly after precipitation from the reaction mixture. cdnsciencepub.com The collected solid is then washed with small portions of a cold solvent, such as ethanol or acetone (B3395972), to remove soluble impurities. cdnsciencepub.comdtic.mil Final drying is usually performed in a vacuum desiccator over a drying agent like calcium chloride or phosphorus pentoxide (P₂O₅). cdnsciencepub.comdtic.mil If further purification is needed, recrystallization from a suitable solvent, such as methanol, can be employed. dtic.mil

The pyridine N-oxide ligand itself can also be purified to a high degree. After synthesis, crude pyridine N-oxide can be purified by vacuum distillation. orgsyn.org It is noted that the distillation must be conducted at very low pressure (e.g., 1 mm Hg or lower) and with the bath temperature kept below 130°C to avoid decomposition. orgsyn.org Alternatively, if the N-oxide is prepared as its hydrochloride salt, it can be purified by refluxing in isopropyl alcohol, followed by cooling and filtration to obtain colorless crystals. orgsyn.org

Advanced Structural Elucidation of Pyridine N Oxide Perchlorate Complexes

Vibrational Spectroscopy for Structural Analysis

Raman Spectroscopic Analysis of Vibrational Modes in Solid State

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of materials in the solid state, offering detailed insights into molecular structure and intermolecular interactions. In the study of pyridine (B92270) N-oxide perchlorate (B79767) complexes, such as bis(pyridine)silver(I) perchlorate hemipyridine solvate ([Agpy₂ClO₄]·0.5py), low-temperature Raman studies are instrumental in assigning the vibrational modes of both the perchlorate anion and the pyridine ligands. dntb.gov.uamdpi.comresearchgate.net

The analysis of the Raman spectra of these complexes reveals distinct bands corresponding to the internal vibrations of the pyridine rings and the perchlorate ions, as well as low-frequency bands associated with metal-ligand coordination. For instance, in the Raman spectrum of [Agpy₂ClO₄]·0.5py, bands at 166 cm⁻¹ and 231 cm⁻¹ are assigned to the symmetric νs(Ag-N) and antisymmetric νas(Ag-N) stretching modes of the Agpy₂⁺ cation, respectively. mdpi.comresearchgate.net Contributions from Ag-O interactions, indicating coordination of the perchlorate ion, are also observed as a shoulder at 150 cm⁻¹ and a peak at 218 cm⁻¹. mdpi.comresearchgate.net

The vibrational modes of the coordinated pyridine molecules and the perchlorate anion can be meticulously identified. The following table summarizes key Raman bands observed for a bis(pyridine)silver(I) perchlorate complex at room temperature. researchgate.netresearchgate.net

| Wavenumber (cm⁻¹) | Assignment |

| 3072, 3059 | ν(C-H) of pyridine |

| 1609 | ν(C-C), ν(C-N) ring stretch of pyridine |

| 1221 | β(C-H) in-plane bend of pyridine |

| 1069 | Triplet-like band system, may include pyridine ring bending and C-H wags |

| 1032 | β(C-H) in-plane bend of pyridine |

| 1009 | Ring breathing mode of pyridine |

| 946 | νs(Cl-O) of ClO₄⁻ |

| 621 | δs(Cl-O) of ClO₄⁻ |

| 462 | δas(Cl-O) of ClO₄⁻ |

| 231 | νas(Ag-N) |

| 166 | νs(Ag-N) |

| 150 (shoulder) | Ag-O mode |

This table presents a selection of assigned vibrational modes based on published data.

Correlation Analysis for Perchlorate and Pyridine Vibrational Assignments

Correlation analysis is a critical step in the vibrational assignment of complex crystalline solids, allowing for a systematic understanding of how the symmetry of free molecules or ions is altered within the crystal lattice and upon coordination to a metal center. For pyridine N-oxide perchlorate complexes, this analysis is used to correlate the vibrational modes of the free pyridine and perchlorate species with those observed in the complex. dntb.gov.uamdpi.comresearchgate.net

The perchlorate ion (ClO₄⁻), which has tetrahedral (Td) symmetry in its free state, exhibits four fundamental vibrational modes: the symmetric stretch (ν₁, A₁), the doubly degenerate bend (ν₂, E), the triply degenerate antisymmetric stretch (ν₃, F₂), and the triply degenerate antisymmetric bend (ν₄, F₂). In the Td point group, only the F₂ modes are Raman active. However, upon coordination to a metal ion, the symmetry of the perchlorate anion is lowered (e.g., to C₃v for monodentate coordination or C₂v for bidentate coordination). This reduction in symmetry causes the degenerate modes to split and can activate Raman-inactive modes. d-nb.info For example, in the IR spectrum of a bis(pyridine)silver(I) perchlorate complex, the appearance of the ν₁ mode and the splitting of the ν₃ mode into multiple components indicate that the perchlorate ion is coordinated to the silver center, distorting its tetrahedral geometry. mdpi.com

Similarly, the vibrational modes of the pyridine ligand are affected by coordination. nih.gov The attachment of the pyridine N-oxide to a metal center typically occurs through the oxygen atom. This coordination perturbs the electronic distribution within the pyridine ring, leading to shifts in the frequencies of its internal vibrational modes. Correlation of the spectra between the free ligand and the complex allows for the assignment of these shifted bands. researchgate.net In the case of [Agpy₂ClO₄]·0.5py, it was noted that the bands for the coordinated and the solvate (uncoordinated) pyridine molecules were not distinguishable, suggesting similar local environments. dntb.gov.uamdpi.comresearchgate.net The coupling between certain perchlorate and pyridine vibrations can also occur, leading to complex band systems, such as a feature around 1041-1069 cm⁻¹ which may contain contributions from both pyridine C-H wagging and perchlorate combination bands. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic complexes)

Probing Electronic Structure and Coordination Environment of Metal Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for studying paramagnetic species, such as transition metal complexes with unpaired electrons. For paramagnetic this compound complexes, typically involving metals like copper(II) (d⁹ configuration), EPR provides profound insights into the electronic structure and the local coordination environment of the metal center. researchgate.netunito.itresearchgate.net

The EPR spectrum is characterized by the g-tensor and hyperfine coupling constants (A-tensor), which are highly sensitive to the geometry around the metal ion and the nature of the metal-ligand bonds. researchgate.netnih.gov For instance, in studies of [tetrakis(pyridine-N-oxide)copper(II)] perchlorate, powder EPR spectra revealed a rhombic signal, indicating a low-symmetry coordination environment around the Cu(II) ion. researchgate.net The principal values of the g-tensor (gx, gy, gz) can differentiate between various geometries; for example, an axial spectrum (gₓ = gᵧ ≠ g₂) is characteristic of a tetragonal or trigonal environment, while a rhombic spectrum (gₓ ≠ gᵧ ≠ g₂) points to a lower-symmetry, distorted geometry. researchgate.net

In the case of a dinickel(II) perchlorate complex, single-crystal EPR studies allowed for the determination of the spin Hamiltonian parameters, including the g-values and the zero-field splitting (D) parameter. ias.ac.in The D value provides information on the splitting of the spin states in the absence of an external magnetic field and is a sensitive probe of distortions from perfect cubic symmetry. ias.ac.in Analysis of the g-values in copper(II) complexes, such as picoline N-oxide perchlorate doped into a zinc host, can also reveal details about the electronic ground state and the potential for dynamic processes like the Jahn-Teller effect. electronicsandbooks.com

| Complex | EPR Finding | Significance |

| Cu(pyridine-N-oxide)₄₂ | Rhombic EPR signal researchgate.net | Indicates a low-symmetry, distorted coordination environment around the Cu(II) center. |

| Ni₂(Hsalamp)₂(ClO₄)₂ | Low zero-field splitting (D) value ias.ac.in | Suggests a coordination geometry with low distortion from higher symmetry. |

| Cu(4-CH₃C₅H₄NO)₆(ClO₄)₂ in Zn host | Anisotropic g-values electronicsandbooks.com | Provides information on the electronic ground state and ligand field. |

This table provides examples of how EPR data are interpreted to understand the structure of paramagnetic complexes.

Analysis of Spin-Spin Interactions in Polymeric Structures

When paramagnetic metal centers are incorporated into polymeric structures, EPR spectroscopy can be used to investigate magnetic interactions between them. These spin-spin interactions are mediated by bridging ligands that provide a superexchange pathway.

A relevant example is the coordination polymer catena-[diaqua-μ-pyrazine-bis(pyridine-N-oxide)copper(II)] perchlorate. researchgate.net In this compound, Cu(II) centers are linked by bridging pyrazine (B50134) ligands, forming one-dimensional chains. While EPR confirms the local rhombic structure of the individual Cu(II) ions, magnetic susceptibility measurements are often used in conjunction to quantify the strength of the interaction. researchgate.net The magnetic data for this complex were successfully modeled using the Heisenberg uniform chain model, which revealed a weak antiferromagnetic interaction (J/kB = -9.6 K) between adjacent copper ions through the pyrazine bridge. researchgate.net The absence of significant inter-chain interactions was also confirmed down to low temperatures. researchgate.net

Pyridine N-oxide itself can also act as a bridging ligand, connecting two metal ions via its oxygen atom. researchgate.netresearchgate.net This μ-oxo bridge can facilitate a strong superexchange pathway, leading to significant magnetic coupling (either ferromagnetic or antiferromagnetic) between the metal centers. researchgate.net While EPR of strongly coupled systems can be complex, it can provide information on the nature of the magnetic ground state (e.g., singlet or triplet for a dimer) and the zero-field splitting of excited spin states. The analysis of these interactions is crucial for the rational design of molecular materials with specific magnetic properties.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for studying the electronic structure and properties of pyridine (B92270) N-oxide systems. It offers a balance between computational cost and accuracy, making it suitable for a wide range of investigations.

The molecular structure of pyridine N-oxide is characterized by a planar aromatic ring. wayne.edu Its electronic nature is significantly influenced by the N-oxide group, which is a 1,2-dipole where the nitrogen atom is formally positive and the oxygen is formally negative. thieme-connect.de This charge separation leads to a substantial dipole moment and allows for resonance delocalization of the negative charge onto the ortho and para positions of the pyridine ring. thieme-connect.de

Theoretical calculations have been employed to determine the optimized geometry of pyridine N-oxide. The N-O bond length is a key parameter; ab initio calculations at the RHF/6-31G* level show this bond length to be around 1.25 Å, slightly shorter than the experimental value of 1.30 Å. acs.org Coordination with Lewis acids, such as the protons or metal cations often associated with perchlorate (B79767) salts, leads to a significant elongation of the N-O bond. mdpi.com For instance, in zinc(II) complexes, the N-O bond length increases to approximately 1.33 Å. mdpi.com This elongation is indicative of the coordination through the oxygen atom, which results in a decrease in the N-O double bond character. cdnsciencepub.com

In complexes involving metal perchlorates, DFT calculations model the interaction between the pyridine N-oxide ligand and the metal cation, which is neutralized by perchlorate anions. osti.gov For example, in a model of a zinc perchlorate complex, the Zn-O distance is calculated to be around 2.01 Å. mdpi.com The perchlorate ion itself generally retains its tetrahedral (Td) symmetry in these complexes, as indicated by a strong, unsplit vibrational band around 1085 cm⁻¹. cdnsciencepub.com

The stability of the N-O bond is a crucial factor in the chemistry of pyridine N-oxide, particularly in its role as an oxidant. The bond dissociation enthalpy (BDE) of this bond has been a subject of both experimental and computational studies. A consensus experimental value for the N-O BDE in pyridine N-oxide is 63.3 kcal/mol. wayne.eduthieme-connect.de

Computational methods have been used to calculate this BDE, with results showing good agreement with experimental data. High-level composite methods and DFT functionals have been benchmarked for this purpose. The calculated BDE is relatively stable despite the bond's high reactivity. wayne.edu The weak nature of the nitrogen-oxygen bond makes it susceptible to heterolytic fragmentation, a key step in its oxidation reactions. thieme-connect.de The stability of the N-O bond can be tuned by substituents on the pyridine ring; electron-withdrawing groups tend to stabilize the bond, while electron-donating groups have the opposite effect. researchgate.net

| Computational Method | Calculated BDE (kcal/mol) | Reference |

|---|---|---|

| CBS-APNO | 63.3 | wayne.edu |

| G4 | 63.3 | wayne.edu |

| M06-2X | 62.6 | wayne.edu |

| CBS-QB3 | 64.7 | wayne.edumdpi.com |

| B3LYP/6-31G* | 64.7 | mdpi.com |

Pyridine N-oxides are versatile reagents, capable of acting as mild, nucleophilic oxidants. thieme-connect.de DFT calculations have been instrumental in elucidating the mechanisms of these reactions, particularly in oxo transfer processes. These reactions often proceed via radical pathways. For example, in photoredox catalysis, single-electron oxidation of pyridine N-oxide generates a highly electrophilic N-oxide cation radical. chemrxiv.orgacs.org

This radical species can then act as a hydrogen atom transfer (HAT) catalyst for C-H functionalization. chemrxiv.orgresearchgate.net The resulting protonated N-oxide is then regenerated in the catalytic cycle. DFT calculations of the O-H BDEs in these protonated intermediates are crucial for understanding and predicting catalyst efficiency. chemrxiv.orgacs.org

In other reactions, such as the oxidation of alkynes, pyridine N-oxides can transfer their oxygen atom. organic-chemistry.org Mechanistic proposals, supported by computational studies, suggest the involvement of intermediates like α-oxo carbenes, which are formed after the N-O bond fragments. thieme-connect.de Under photochemical conditions, pyridine N-oxide can isomerize to a highly strained oxaziridine (B8769555) intermediate, which can then rearrange, leading to the hydroxylation of the pyridine ring at the C3 position. acs.org

DFT calculations provide a reliable method for predicting the vibrational spectra (IR and Raman) of pyridine N-oxide and its complexes. nih.gov The calculated frequencies can be correlated with experimental spectra to aid in the assignment of vibrational modes.

Key vibrational modes for pyridine N-oxide include the N-O stretching vibration (νN-O), the N-O bending vibration (δN-O), C-H out-of-plane bending, and ring breathing modes. cdnsciencepub.com Upon coordination to a metal ion, such as in a perchlorate complex, these frequencies shift. The N-O stretching vibration, observed around 1265 cm⁻¹ in free pyridine N-oxide, shifts to a lower frequency (e.g., ~1224 cm⁻¹) in metal complexes, consistent with the weakening and elongation of the N-O bond. cdnsciencepub.com Conversely, C-H bending and ring breathing vibrations often shift to higher frequencies upon complexation. cdnsciencepub.com

| Vibrational Mode | Free Pyridine N-Oxide | Pyridine N-Oxide Metal Complex | Reference |

|---|---|---|---|

| N-O Stretch (νN-O) | ~1265 | ~1224 | cdnsciencepub.com |

| N-O Bend (δN-O) | ~840 | No significant shift | cdnsciencepub.com |

| C-H Out-of-Plane Bend | 758 | Shifts higher by 14-24 cm⁻¹ | cdnsciencepub.com |

| Ring Breathing | 1014 | Shifts higher by ~6 cm⁻¹ | cdnsciencepub.com |

Quantum Chemical Methods for Intermolecular Interactions

Beyond the properties of a single molecule, quantum chemical methods are vital for understanding how pyridine N-oxide perchlorate assembles in the solid state through various non-covalent interactions.

The N-oxide group is a potent hydrogen bond acceptor, a property that heavily influences the crystal structures of its acid complexes and salts. researchgate.netresearchgate.net In systems like this compound, where a protonated pyridine N-oxide cation (PyOH⁺) would be present, strong hydrogen bonds are expected. Studies on related systems, such as complexes between pyridine N-oxide and strong acids, show the formation of O-H···O hydrogen bonds. researchgate.net

Theoretical methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize these interactions. researchgate.netresearchgate.net These analyses provide information on the strength and nature of the hydrogen bonds and the charge transfer between the interacting molecules. The formation of a hydrogen bond to the N-oxide oxygen leads to an elongation of the N-O bond. jchemrev.com

Evaluation of Lewis Basicity of the N-Oxide Group

Computational chemistry provides a powerful lens through which the Lewis basicity of the N-oxide group in pyridine N-oxide can be quantitatively and qualitatively assessed. Theoretical studies often focus on the molecule's electronic structure, electrostatic potential, and its interactions with Lewis acids.

Recent computational investigations have highlighted that the coordination of the oxygen atom in N-oxides to Lewis acids, such as zinc(II) or boron trifluoride, or through protonation, leads to a significant alteration of the electronic properties of the pyridine N-oxide moiety. researchgate.netmdpi.com Density Functional Theory (DFT) calculations have been employed to model these interactions, revealing a strengthening of multicenter bonding with π-electron donors like pyrene (B120774) upon coordination to a Lewis acid. researchgate.netmdpi.com This enhancement is attributed to both increased electrostatic attraction and favorable molecular-orbital interactions. researchgate.net

The Lewis basicity of pyridine N-oxides is a key factor in their application as organocatalysts. acs.orgmdpi.com They are classified as strong Lewis bases due to the polarization of the N-O bond. mdpi.com The nucleophilicity of the oxygen atom is a central feature, enabling the activation of various reagents. mdpi.com Computational studies on chiral bipyridine N-monoxides as catalysts for allylation reactions have underscored the importance of the N-oxide's Lewis basicity in the catalytic cycle. acs.org

The interaction of pyridine N-oxides with various Lewis acids has been a subject of detailed computational analysis. For instance, the formation of halogen-bonded complexes between pyridine N-oxide and dichlorine has been studied, indicating that the N-oxide acts as a Lewis base. The interaction energy of this Cl···O bond was calculated to be -29 kJ mol⁻¹. rsc.org Such calculations provide a direct measure of the strength of the Lewis acid-base interaction.

Furthermore, computational models have been used to analyze the changes in the pyridine N-oxide molecule upon complexation. Coordination with ZnCl₂ results in an increase in the N-O bond length to approximately 1.33 Å from about 1.29 Å in the free molecule, accompanied by an elongation of the C-N bonds. mdpi.com These structural changes are indicative of the electronic perturbation caused by the Lewis acid, reflecting the donation of electron density from the N-oxide group.

Maps of the surface electrostatic potential calculated via DFT show a region of negative potential around the oxygen atom of the N-oxide group, which is the site of interaction with Lewis acids. mdpi.com Upon coordination with a Lewis acid like ZnCl₂, the electrostatic potential on the surface of the N-oxide becomes more positive, and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is lowered. researchgate.netmdpi.com These computational findings are crucial for understanding and predicting the reactivity and interaction of the pyridine N-oxide group as a Lewis base.

A summary of computed interaction energies and bond length changes for pyridine N-oxide interacting with Lewis acids is presented below.

| Interacting Lewis Acid | Computational Method | Interaction Energy (kJ/mol) | Change in N-O Bond Length (Å) |

| Dichlorine (Cl₂) | DFT | -29 | Not Reported |

| Zinc Chloride (ZnCl₂) | DFT | Not Explicitly Stated | +0.04 |

| Boron Trifluoride (BF₃) | DFT | Not Explicitly Stated | Longer than with ZnCl₂ |

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations focused exclusively on this compound in solution are not extensively detailed in the available literature, the methodology has been applied to highly relevant systems, providing a framework for understanding its potential behavior.

MD simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique allows for the investigation of phenomena such as solvation, ion pairing, and the dynamics of molecular interactions in a simulated environment. mdpi.com

A notable study employed MD simulations to investigate the role of pyridine derivatives as corrosion inhibitors for mild steel in an aqueous perchloric acid solution. mdpi.com In these simulations, a simulation box was constructed containing the iron surface (Fe(110)), water molecules, hydronium ions, perchlorate ions, and the inhibitor molecule. mdpi.com This setup allows for the detailed analysis of the adsorption of the pyridine derivatives onto the metal surface and their interactions with the surrounding ions and solvent. mdpi.com The simulations revealed that the pyridine inhibitors adsorbed onto the steel surface through donor-acceptor interactions between the heteroatoms (like nitrogen and oxygen) and the vacant d-orbitals of the iron atoms. mdpi.com

For a hypothetical MD simulation of this compound in an aqueous solution, a similar protocol would be followed. The simulation box would typically contain molecules of pyridine N-oxide, perchlorate anions, and a large number of water molecules to represent the solvent. The interactions between all particles would be governed by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

Such simulations could provide valuable insights into:

Ion Pairing: The formation and dynamics of contact ion pairs (CIP), solvent-shared ion pairs (SSIP), and solvent-separated ion pairs (SSIP) between the protonated pyridine N-oxide cation and the perchlorate anion.

Solvation Structure: The arrangement of water molecules around the cation and anion, including the number of water molecules in the first and second solvation shells and the nature of the hydrogen bonds. Studies on aqueous perchlorate solutions have shown that the perchlorate anion can form classical, bifurcated, and trifurcated hydrogen bonds with water, and that the solvation structure is relatively rigid. researchgate.net

MD simulations have also been used to investigate the properties of pyridine N-oxide itself, for instance, in the context of its nonlinear optical properties. researchgate.net These studies, often complemented by DFT calculations, provide a comprehensive picture of the molecule's behavior at the atomic level. researchgate.net

Reactivity and Reaction Mechanisms Involving Pyridine N Oxide Perchlorate

Electrophilic and Nucleophilic Reactions of Pyridine (B92270) N-Oxide Moiety

The electronic nature of the pyridine N-oxide ring is ambiphilic. The oxygen atom can donate electron density into the ring via resonance, which activates the C-2 (ortho) and C-4 (para) positions towards electrophilic attack. Conversely, the positively charged nitrogen atom inductively withdraws electron density, making these same positions electrophilic and thus susceptible to nucleophilic attack, particularly after activation of the oxygen atom. scripps.edubhu.ac.in This dual reactivity makes pyridine N-oxide a valuable intermediate. bhu.ac.in

In the context of pyridine N-oxide perchlorate (B79767), reactions are typically carried out under conditions where the pyridine N-oxide is either protonated or in equilibrium with its free base form. The protonated species is significantly deactivated towards electrophilic attack. scripps.edursc.org However, many synthetically useful reactions, such as nitration, proceed on the free N-oxide even in strongly acidic media.

Nucleophilic substitution reactions often require an initial step where the N-oxide oxygen attacks an electrophile (like POCl₃), turning it into a good leaving group. chemtube3d.com This activation facilitates the subsequent addition of a nucleophile at the C-2 or C-4 position, followed by rearomatization. scripps.educhemtube3d.com

Regioselectivity in Substitution Reactions (e.g., Nitration)

A hallmark of electrophilic substitution on pyridine N-oxide is its high regioselectivity, most notably in nitration, which yields 4-nitropyridine (B72724) N-oxide as the major product. sapub.orgresearchgate.net This outcome contrasts with the nitration of pyridine itself, which requires harsh conditions and proceeds in low yield, primarily at the 3-position.

The preference for substitution at the 4-position (para) over the 2-position (ortho) is a result of both electronic and steric factors. Resonance structures show an increase in electron density at both the 2- and 4-positions, making them the preferred sites for electrophilic attack. bhu.ac.inthieme-connect.de However, the 4-position is sterically less hindered and further removed from the influence of the positively charged nitrogen atom.

Computational studies using molecular electron density theory have further elucidated the mechanism. rsc.orgrsc.org These studies suggest that while the ortho-nitro adduct may be the kinetically favored product in the gas phase, the para-substituted product is the experimentally observed major isomer. rsc.org This selectivity is enhanced when the explicit solvation of the N-oxide's oxygen atom is considered in the calculations, which better reflects the reaction conditions in strong acids like sulfuric acid. rsc.orgrsc.org The reaction proceeds through a stepwise polar mechanism involving the formation of a labile tetrahedral cation intermediate. rsc.org

| Reaction | Reagents | Major Product | Reference(s) |

| Nitration | H₂SO₄, fuming HNO₃ | 4-Nitropyridine N-oxide | bhu.ac.insapub.org |

| Chlorination | POCl₃ | 2-Chloropyridine & 4-Chloropyridine | wikipedia.org |

Mechanisms of Oxygen Atom Transfer (OAT) Reactions

The N-O bond in pyridine N-oxide is relatively weak, with a bond dissociation energy of approximately 63.3 kcal/mol, making it an effective oxygen atom donor in various transformations. thieme-connect.de These Oxygen Atom Transfer (OAT) reactions are fundamental to its role as a mild oxidant, often in the presence of metal catalysts. thieme-connect.de

A well-studied example is the rhenium-catalyzed deoxygenation of pyridine N-oxides by phosphines. nih.govacs.orgacs.org Kinetic studies of this reaction have established a detailed mechanism. acs.orgacs.org The process is often initiated by the dissociation of a ligand (e.g., a phosphine) from the metal catalyst, creating a vacant coordination site. The pyridine N-oxide then coordinates to the metal center through its oxygen atom. acs.org In some systems, a second molecule of pyridine N-oxide participates, providing nucleophilic assistance. acs.orgacs.org The rate-controlling step is typically the cleavage of the N-O bond within the metal-N-oxide complex, which leads to the formation of a higher-valent metal-oxo species. acs.org This highly reactive intermediate then rapidly transfers its oxygen atom to the phosphine (B1218219), regenerating the catalyst and producing phosphine oxide. acs.org

The efficiency of OAT is influenced by the electronic properties of both the pyridine N-oxide and the oxygen acceptor. Electron-donating substituents on the pyridine N-oxide ring enhance its ability to act as a Lewis base and nucleophile, accelerating the reaction. acs.org

Role as a Ligand in Metal-Catalyzed Transformations

Pyridine N-oxide and its derivatives are versatile ligands in coordination chemistry, binding to metal ions through the oxygen atom. wikipedia.orgwikipedia.org The resulting complexes are subjects of study in their own right and are employed as catalysts in a variety of organic transformations. nih.gov Complexes with numerous transition metals, including cobalt(II), copper(II), and lanthanides, have been synthesized and characterized, often with perchlorate as the counter-ion. nih.govacs.orgias.ac.in

In these complexes, the perchlorate ion is typically found to be non-coordinating, as evidenced by infrared spectroscopy and electrolytic conductance measurements in non-aqueous solvents. ias.ac.in This leaves coordination sites on the metal ion available for other substrates, which is crucial for catalysis. The number of pyridine N-oxide ligands can vary, leading to different coordination geometries; for instance, hexakis(pyridine N-oxide)cobalt(II) perchlorate features an octahedral geometry around the cobalt ion. acs.org

Mechanisms of Catalytic Oxidation Reactions

In its role as a ligand, pyridine N-oxide can also function as the terminal oxidant within a catalytic cycle. This is a specific application of its OAT chemistry. Metal catalysts, such as those based on gold or ruthenium, can activate substrates like alkynes towards nucleophilic attack by the N-oxide oxygen.

The general mechanism involves the coordination of the substrate to the metal catalyst. This is followed by the nucleophilic attack of the pyridine N-oxide's oxygen atom on the activated substrate. This step forms a new intermediate where the oxygen is bound to both the nitrogen and the substrate. Subsequent cleavage of the N-O bond, often facilitated by the metal center, results in the transfer of the oxygen atom to the substrate and the release of the corresponding pyridine. The metal catalyst is then regenerated, ready to begin another cycle. The mildness of pyridine N-oxides as oxidants allows for high functional group tolerance in these transformations. thieme-connect.de

Electron Transfer Processes in Photoredox Catalysis

In recent years, pyridine N-oxides have emerged as key players in photoredox catalysis, operating through single-electron transfer (SET) pathways. nih.gov Under visible light irradiation, a photocatalyst in an excited state can oxidize the pyridine N-oxide via a single-electron transfer, generating a highly reactive pyridine N-oxy radical cation. acs.orgdigitellinc.comacs.org

This SET process transforms the nucleophilic N-oxide into an electrophilic radical species. The generated N-oxy radical is a potent hydrogen atom transfer (HAT) agent, capable of abstracting hydrogen atoms from a wide range of C-H bonds, including those of unactivated alkanes. digitellinc.comacs.org The proposed catalytic cycle typically involves the following steps:

Excitation of the photocatalyst by visible light.

Single-electron oxidation of the pyridine N-oxide by the excited photocatalyst to form the N-oxy radical.

Hydrogen atom abstraction from a substrate by the N-oxy radical, generating a carbon-centered radical and the protonated N-oxide.

The carbon-centered radical engages in the desired bond-forming reaction (e.g., addition to an olefin).

Regeneration of the ground-state photocatalyst and the pyridine N-oxide to complete the cycle.

This strategy has enabled the development of novel methods for C-H functionalization and the anti-Markovnikov difunctionalization of olefins. acs.org

| Catalysis Type | Key Intermediate | Resulting Transformation | Reference(s) |

| Photoredox/HAT | Pyridine N-oxy radical | C-H Alkylation/Functionalization | digitellinc.comacs.org |

| Photoredox/Radical Addition | Pyridine N-oxy radical | Anti-Markovnikov Carbohydroxylation of α-Olefins | acs.org |

Ionic Association and Solution Behavior in Non-Aqueous Media

Pyridine N-oxide perchlorate is an ionic salt composed of the N-hydroxypyridinium cation ([C₅H₅NOH]⁺) and the perchlorate anion (ClO₄⁻). Its behavior in non-aqueous media is governed by factors such as solvent polarity, concentration, and the intrinsic properties of these ions.

The perchlorate anion is large with a dispersed negative charge, which makes it a very weak Lewis base and a poor complexing agent. shimadzu.com Consequently, it is generally considered a non-coordinating anion. ias.ac.in Perchlorate salts are known for their high solubility in many polar organic solvents, such as acetonitrile (B52724) and dimethylformamide. ias.ac.innih.gov

In dilute solutions of polar, non-aqueous solvents, this compound is expected to exist primarily as fully dissociated, solvated ions. This behavior is supported by electrolytic conductance measurements of lanthanide perchlorate complexes with substituted pyridine N-oxide ligands in acetonitrile, which show them behaving as 1:3 electrolytes, indicating that the perchlorate anions are not bound to the metal-ligand cation. ias.ac.in

As the concentration of the salt increases or the polarity of the solvent decreases, ion pairing becomes more significant. This involves the formation of solvent-separated ion pairs or contact ion pairs between the N-hydroxypyridinium cation and the perchlorate anion. dtic.milacs.org Such association can influence the reactivity and physical properties of the solution. The tendency of perchlorate to form ion pairs is utilized in analytical techniques like ion-pair chromatography to modify the retention of charged analytes. shimadzu.comnih.gov

Determination of Association Constants (e.g., Conductometry)

Conductometry is a valuable technique for determining the association constants of electrolytes in solution. For this compound, conductometric studies in acetonitrile have provided insights into its behavior as an electrolyte. The ionic association constant (KA) for this compound (PyO·HClO4) in acetonitrile has been determined, shedding light on the extent to which the protonated pyridine N-oxide cation (PyOH+) and the perchlorate anion (ClO4-) exist as ion pairs in solution.

In a study conducted in acetonitrile, the molar conductance of this compound solutions was measured at various concentrations. The data revealed that this compound behaves as a well-dissociated 1,1-valent electrolyte in dilute solutions. researchgate.net The analysis of the conductance data allows for the calculation of the limiting molar conductance and the ionic association constant.

| Compound | Solvent | Temperature (K) | Ionic Association Constant (KA) | Limiting Molar Conductance of Cation (λ°+) (S cm2 mol-1) |

|---|---|---|---|---|

| This compound | Acetonitrile | 298.15 | Data not explicitly stated in the provided text | Data not explicitly stated in the provided text |

| 2-Picoline N-oxide perchlorate | Acetonitrile | 298.15 | Data not explicitly stated in the provided text | Data not explicitly stated in the provided text |

| 3-Picoline N-oxide perchlorate | Acetonitrile | 298.15 | Data not explicitly stated in the provided text | Data not explicitly stated in the provided text |

| 4-Picoline N-oxide perchlorate | Acetonitrile | 298.15 | Data not explicitly stated in the provided text | Data not explicitly stated in the provided text |

Note: While the referenced study discusses the conductometric determination of ionic association constants for this compound and its derivatives, the specific numerical values for KA and λ°+ were not explicitly provided in the available abstract. The table is presented to illustrate the type of data obtained from such studies. rsc.org

Homoconjugation Phenomena of Protonated Pyridine N-Oxide

In aprotic solvents, protonated species can often interact with a neutral molecule of the same base to form a homoconjugated cation. For protonated pyridine N-oxide (PyOH+), this phenomenon can be represented by the following equilibrium:

PyOH+ + PyO ⇌ (PyO)2H+

The equilibrium constant for this reaction is known as the homoconjugation constant (KHOMO). The extent of homoconjugation is influenced by the basicity of the pyridine N-oxide derivative and the nature of the solvent.

Studies on a series of substituted pyridine N-oxides in acetone (B3395972) have shown that cationic homoconjugation occurs, particularly for the more basic N-oxides. wikipedia.org The homoconjugation constants have been determined potentiometrically in various aprotic solvents, demonstrating that the stability of the homoconjugated cation is dependent on the solvent's properties. For instance, homoconjugation constants are generally lower in acetone compared to nitriles. wikipedia.org

| Pyridine N-Oxide Derivative | Solvent | pKa in Acetone | log KHOMO |

|---|---|---|---|

| 4-Methoxypyridine N-oxide | Acetone | Data not explicitly stated in the provided text | Data not explicitly stated in the provided text |

| 4-Methylpyridine N-oxide | Acetone | Data not explicitly stated in the provided text | Data not explicitly stated in the provided text |

| 3-Methylpyridine N-oxide | Acetone | Data not explicitly stated in the provided text | Data not explicitly stated in the provided text |

| Pyridine N-oxide | Acetone | Data not explicitly stated in the provided text | Data not explicitly stated in the provided text |

| 4-Chloropyridine N-oxide | Acetone | Data not explicitly stated in the provided text | Data not explicitly stated in the provided text |

Note: The table is based on findings that cationic homoconjugation constants for a series of eight pyridine N-oxide derivatives were determined in acetone. The specific values for each derivative were not detailed in the available abstract. wikipedia.org

Kinetics of Redox Reactions (e.g., Oxidation of Pyridine to Pyridine N-Oxide)

The oxidation of pyridine to pyridine N-oxide is a fundamental reaction in the chemistry of this heterocyclic compound. The kinetics of this redox reaction have been investigated using various oxidizing agents and reaction conditions.

One notable study focused on the oxidation of pyridine by permanganate (B83412) in an aqueous acid perchlorate medium. researchgate.net The reaction was found to follow second-order kinetics, being first order with respect to both pyridine and permanganate. The reaction rate was observed to decrease with increasing hydrogen ion concentration. The product of this oxidation was confirmed to be pyridine N-oxide.

The oxidation of pyridine can also be achieved using other oxidants such as hydrogen peroxide and peracids. wikipedia.orgarkat-usa.org The mechanism of oxidation with hydrogen peroxide can be catalyzed by various species, including anhydrides, to form more reactive percarboxylic acids in situ. rsc.orgrsc.org The reaction with peracids, such as peroxybenzoic acid, is a well-established method for the synthesis of pyridine N-oxide. wikipedia.org

| Oxidant | Medium | Key Kinetic Findings | Activation Energy (Ea) (kJ/mol) | Entropy of Activation (ΔS‡) (J/K·mol) |

|---|---|---|---|---|

| Permanganate | Aqueous acid perchlorate | Second-order overall; first order in pyridine and permanganate. Rate decreases with increasing [H+]. | 80 ± 5 | -45 ± 6 |

| Hydrogen Peroxide (with anhydride (B1165640) catalyst) | Not specified | Catalytic mechanism involves in situ formation of percarboxylic acid. | Data not available | Data not available |

| Peroxybenzoic Acid | Not specified | A common synthetic route for pyridine N-oxide formation. | Data not available | Data not available |

The proposed mechanism for the oxidation of pyridine by permanganate in acidic medium likely involves the formation of an intermediate complex between the reactants, followed by an electron transfer step to yield the pyridine N-oxide and a reduced manganese species. The inverse dependence on hydrogen ion concentration suggests that the unprotonated form of pyridine is the reactive species.

Coordination Chemistry and Ligand Properties

Coordination Modes of Pyridine (B92270) N-Oxide Ligands

Pyridine N-oxide ligands exhibit a range of coordination behaviors, which are fundamental to the structural diversity of their metal complexes. These modes are primarily dictated by the nature of the metal ion, the counter-ion, and the stoichiometry of the reactants.

Monodentate, Bridging, and Hyperdentate Coordination

The most common coordination mode for pyridine N-oxide is monodentate , where the oxygen atom binds to a single metal center. wikipedia.org This is observed in numerous complexes, including mononuclear and binuclear paddlewheel carboxylate complexes of copper(II). researchgate.netepa.gov

In addition to monodentate coordination, pyridine N-oxide can act as a bridging ligand , connecting two or more metal centers. This bridging can occur through the oxygen atom, leading to the formation of polymeric structures. For instance, in some manganese(II) acetate (B1210297) complexes, pyridine N-oxide acts as a bridging ligand alongside bridging carboxylates to form polymeric chains. researchgate.netepa.gov Copper(II) coordination polymers have also been synthesized where pyridine N-oxide bridges metal centers, resulting in metal-metal separations of 3.6–3.7 Å and exhibiting antiferromagnetic exchange. nih.gov

A particularly noteworthy and less common coordination mode is hyperdentate coordination, where the oxygen atom of a single pyridine N-oxide ligand bridges three metal centers. This μ3-O,O,O coordination has been observed in complexes of silver(I) perchlorate (B79767) with pyridine N-oxide. rsc.orgrsc.orgrsc.org This "hyperdentate" nature highlights the remarkable ability of the pyridine N-oxide oxygen to engage in multiple metal interactions simultaneously.

Influence of Ligand Stoichiometry on Complex Formation

The stoichiometry of the pyridine N-oxide ligand relative to the metal salt plays a crucial role in determining the structure of the resulting complex. By varying the ligand-to-metal ratio, different coordination environments and dimensionalities can be achieved.

A clear example is the reaction of pyridine N-oxide with silver(I) perchlorate monohydrate. When reacted in three different stoichiometric ratios, three distinct one-dimensional coordination polymers are formed. rsc.orgrsc.orgrsc.org This demonstrates that the number of available ligands directly influences the assembly of the final supramolecular architecture.

Similarly, in the case of terpyridine-N-oxide ligands and copper(II) perchlorate, the addition of two equivalents of the ligand leads to the formation of a 2:1 six-coordinate product. In contrast, using one equivalent of the ligand can result in the isolation of a 1:1 species, particularly if the ligand adopts a meridional binding mode. researchgate.netrsc.org

Formation of Metal Complexes with Various Transition and Lanthanide Perchlorates

The perchlorate anion is generally considered to be weakly coordinating, which often allows the pyridine N-oxide ligand to dominate the coordination sphere of the metal ion. This section explores the formation of complexes between pyridine N-oxide and the perchlorates of copper(II), silver(I), and cobalt(II).

Copper(II) Perchlorate Complexes

Copper(II) perchlorate readily forms complexes with pyridine N-oxide and its derivatives. The reaction of copper(II) perchlorate with pyrazine (B50134) and pyridine-N-oxide can yield a coordination polymer, specifically catena-[diaqua-μ-pyrazine-bis(pyridine-N-oxide)copper(II)] perchlorate. tandfonline.com In the synthesis of this polymer, a related monomeric complex, [tetrakis(pyridine-N-oxide)copper(II)] perchlorate, can also be isolated. tandfonline.com The synthesis and structure of terpyridine-N-oxide complexes of copper(II) perchlorate have also been reported, yielding both 2:1 and 1:1 ligand-to-metal complexes depending on the stoichiometry. researchgate.netrsc.org

| Complex | Ligands | Coordination Geometry | Structural Features | Reference |

| catena-[diaqua-μ-pyrazine-bis(pyridine-N-oxide)copper(II)] perchlorate | Pyridine N-oxide, Pyrazine, Aqua | - | Well-isolated linear chains bridged by pyrazine | tandfonline.com |

| [tetrakis(pyridine-N-oxide)copper(II)] perchlorate | Pyridine N-oxide | Rhombic | Monomeric | tandfonline.com |

| Cu(terpyridine-N-oxide)22 | Terpyridine-N-oxide | Six-coordinate | 2:1 ligand-to-metal ratio | researchgate.netrsc.org |

| [Cu(terpyridine-N-oxide)(ClO4)2] | Terpyridine-N-oxide | - | 1:1 ligand-to-metal ratio | researchgate.netrsc.org |

Silver(I) Perchlorate Complexes

The interaction of silver(I) perchlorate with pyridine N-oxide is particularly fascinating due to the formation of various coordination polymers driven by changes in stoichiometry. rsc.orgrsc.orgrsc.org These reactions typically yield one-dimensional polymers where the pyridine N-oxide ligand can adopt different coordination modes. In some of these complexes, the pyridine N-oxide acts as a rare μ3-O,O,O triply bridging ligand. rsc.orgrsc.orgrsc.org The perchlorate anions in these structures are located in the spaces between the polymeric chains. rsc.org The formation of different pyridine-silver perchlorate complexes, such as [Ag(py)2]ClO4 and [Ag(py)4]ClO4, has also been documented. d-nb.infomdpi.com

| Stoichiometric Ratio (Pyridine N-oxide : AgClO4) | Resulting Complex Structure | Coordination Mode of Pyridine N-oxide | Reference |

| Various | 1-D Coordination Polymers | Monodentate and μ3-O,O,O bridging | rsc.orgrsc.orgrsc.org |

Cobalt(II) Perchlorate Complexes

Cobalt(II) perchlorate reacts with pyridine N-oxide to form the well-characterized complex, hexakis(pyridine N-oxide)cobalt(II) perchlorate, Co(C5H5NO)62. dtic.milacs.org This complex features a central cobalt(II) ion octahedrally coordinated to six pyridine N-oxide ligands through their oxygen atoms. The magnetic properties of this compound have been extensively studied. rsc.org The spin-lattice relaxation times of the Co(II) ions in this complex have been estimated from EPR studies of Mn(II) doped into single crystals of the cobalt complex. tandfonline.com

| Complex | Formula | Coordination Number | Key Feature | Reference |

| Hexakis(pyridine N-oxide)cobalt(II) perchlorate | Co(C5H5NO)62 | 6 | Octahedral coordination of six pyridine N-oxide ligands | dtic.milacs.org |

Iron(II/III) Perchlorate Complexes

The coordination chemistry of iron with pyridine N-oxide ligands has been a subject of interest. Iron(II) and iron(III) perchlorate react with pyridine N-oxide to form complexes where the metal ion is coordinated by multiple pyO ligands. datapdf.com For instance, complexes with the general formula Fe(pyO)₆₂ have been synthesized and characterized. wikipedia.org The resulting complexes are typically high-spin, indicating that pyridine N-oxide is a weak-field ligand. wikipedia.org

Spectroscopic studies of these complexes reveal characteristic shifts in the vibrational frequencies of the pyridine N-oxide ligand upon coordination. The N-O stretching vibration, for example, shifts to a lower frequency, indicating a weakening of the N-O bond due to the donation of electron density from the oxygen atom to the metal center. cdnsciencepub.com Conversely, the C-H out-of-plane bending vibrations often shift to higher frequencies. cdnsciencepub.com The electronic spectra of these complexes can be influenced by charge transfer interactions, which can sometimes result in intense colors. datapdf.com For example, the ferric complex often exhibits a bright yellow color due to strong charge transfer bands. datapdf.com

Rare Earth Perchlorate Complexes

Pyridine N-oxide also forms stable complexes with rare earth perchlorates. cdnsciencepub.com These complexes have been prepared for a range of lanthanide ions, including lanthanum, cerium, praseodymium, neodymium, samarium, gadolinium, and yttrium. cdnsciencepub.com The general method of preparation involves mixing the hydrated rare earth perchlorate with pyridine N-oxide in an alcoholic solution, leading to the precipitation of the complex. cdnsciencepub.com

In these complexes, the rare earth ions are coordinated to multiple pyridine N-oxide ligands, with the perchlorate ions typically remaining outside the coordination sphere, as confirmed by infrared spectroscopy. cdnsciencepub.com The infrared spectra of these complexes show a significant shift of the N-O stretching vibration to lower frequencies, confirming coordination through the oxygen atom. cdnsciencepub.com The molar conductance values for these complexes in polar solvents are consistent with them being 1:3 electrolytes, further supporting the non-coordinating nature of the perchlorate anions. cdnsciencepub.com The colors of the complexes are generally similar to those of the simple salts of the corresponding lanthanide ions, with the exception of the cerium complex, which is bright yellow. cdnsciencepub.com

Magnetic Properties of Metal-Pyridine N-Oxide Perchlorate Complexes

The magnetic properties of metal-pyridine N-oxide perchlorate complexes are of significant interest, particularly in the context of understanding magnetic exchange interactions in polymeric structures.

Investigation of Magnetic Exchange Interactions in Polymeric Structures

In polymeric coordination complexes, pyridine N-oxide can act as a bridging ligand, connecting metal centers and mediating magnetic exchange interactions. nih.gov The nature and strength of these interactions are highly dependent on the geometry of the bridging pathway and the distance between the metal ions. nih.gov For instance, in copper(II) complexes where pyridine N-oxide acts as a bridge, antiferromagnetic exchange is commonly observed with metal-metal separations in the range of 3.6–3.7 Å. nih.gov

Application of Heisenberg Chain Model for Magnetic Data Analysis

The magnetic susceptibility data of one-dimensional (1D) polymeric complexes are often analyzed using the Heisenberg chain model. tandfonline.comresearchgate.net This model is particularly applicable to systems where the magnetic interactions are isotropic. For a uniform 1D Heisenberg antiferromagnetic chain of S=1/2 ions, such as copper(II), the Bonner-Fisher model provides a theoretical framework for fitting the experimental data. researchgate.net

In the case of catena-[diaqua-μ-pyrazine-bis(pyridine-N-oxide)copper(II)] perchlorate, the magnetic data were successfully described by the uniform Heisenberg chain model, yielding a value for the exchange coupling constant (J/k_B) of -9.6(1) K. tandfonline.comresearchgate.net This indicates weak antiferromagnetic coupling between the copper(II) centers along the pyrazine-bridged chain. The absence of significant inter-chain interactions down to low temperatures highlights the well-isolated nature of the magnetic chains in the crystal structure. tandfonline.comresearchgate.net Similarly, for other pyrazine-bridged copper(II) chains with different ancillary ligands, the Heisenberg model has been effectively used to quantify the magnetic exchange. tandfonline.com

Stereochemical Control and Chirality in Coordination Polymers

The design and synthesis of coordination polymers with specific topologies and functionalities is an active area of research. The introduction of chirality into these structures can lead to materials with interesting optical and catalytic properties. Stereochemical control in coordination polymers can be achieved through the use of chiral ligands or by the spontaneous resolution of achiral components into chiral structures.

In the context of pyridine N-oxide based systems, the use of substituted or functionalized pyridine N-oxides can influence the stereochemistry of the resulting coordination polymer. For instance, the use of ligands like 2,2'-dithiobis(pyridine N-oxide) (dtpo), which is inherently chiral due to the disulfide moiety, can lead to the formation of chiral coordination polymers. researchgate.net The dtpo ligand can adopt various coordination modes, bridging metal centers and propagating chirality through the polymeric chain. researchgate.net

The transfer of stereochemical information between different components of a coordination polymer is crucial for the development of helical structures. rsc.org This can be achieved through a combination of coordination bonds and non-covalent interactions such as hydrogen bonding and π-π stacking. rsc.org While the direct use of chiral pyridine N-oxide perchlorate complexes to control chirality in coordination polymers is a specialized area, the principles of stereochemical control observed in related systems are applicable. The ability of pyridine N-oxide to participate in various coordination modes, including bridging, provides a versatile platform for the construction of complex, and potentially chiral, polymeric architectures. nih.govresearchgate.net

Advanced Applications in Chemical Synthesis and Catalysis

Pyridine (B92270) N-Oxide Perchlorate (B79767) as a Catalyst/Co-Catalyst

Pyridine N-oxide and its derivatives are recognized as effective electron-pair donors, mild oxidants, and ligands in metal complexes. nih.gov These characteristics underpin their utility in a variety of catalytic transformations.

In Asymmetric Catalysis (e.g., Cyclopropanation)

Chiral pyridine N-oxides have emerged as powerful controllers in asymmetric reactions due to their ability to act as strong Lewis bases. nih.govencyclopedia.pub This property is particularly valuable in reactions involving organosilicon reagents, where the nucleophilic oxygen atom of the N-oxide can activate the silicon center. nih.gov

One notable application is in the asymmetric cyclopropanation of alkenes. For instance, copper(II) complexes of chiral terpyridine mono-N-oxides and di-N-oxides have proven to be highly effective catalysts for the cyclopropanation of styrene (B11656) with ethyl diazoacetate. researchgate.net These reactions have achieved excellent yields of the cyclopropane (B1198618) product with enantiomeric excesses reaching up to 83%. researchgate.net The success of these catalysts is attributed to the creation of a suitable electronic environment in the transition state, which directs the stereochemical outcome of the reaction. nih.gov

| Catalyst System | Substrate | Product Yield | Enantiomeric Excess (ee) |

| Copper(II) triflate with chiral terpyridine mono-N-oxide (L3) | Styrene | Excellent | up to 83% |

| Copper(II) triflate with chiral terpyridine di-N-oxide (L6) | Styrene | Excellent | up to 83% |

Table showing the effectiveness of chiral pyridine N-oxide based catalysts in asymmetric cyclopropanation. researchgate.net

In Oxidation Reactions (e.g., Epoxidation of Alkenes with Hydrogen Peroxide)

Pyridine N-oxide derivatives also play a role in oxidation catalysis, particularly in the epoxidation of alkenes. researchgate.net While direct use of pyridine N-oxide perchlorate as the primary catalyst is less common, related systems demonstrate the principle. For example, iron(II) complexes with chiral pyridinyl prolinate ligands, which are structurally related to pyridine N-oxides, have been used as catalysts for the epoxidation of alkenes with hydrogen peroxide. researchgate.net These systems have shown particular activity in the epoxidation of styrene-type substrates. researchgate.net

The mechanism often involves the formation of a high-valent metal-oxo or metal-hydroperoxo species, which acts as the active oxidant. The pyridine N-oxide moiety can influence the reactivity and selectivity of these intermediates. Although various oxidants can be used, hydrogen peroxide is often favored due to its environmental benignity, producing only water as a byproduct. researchgate.netchinesechemsoc.org

As Hydrogen Atom Transfer (HAT) Reagents in Photoredox Catalysis

A significant recent development is the use of pyridine N-oxides as hydrogen atom transfer (HAT) agents in photoredox catalysis. nih.govacs.org This strategy allows for the functionalization of unactivated C(sp³)–H bonds under mild conditions using visible light. acs.org

In a typical system, a photoredox catalyst, such as an acridinium (B8443388) salt, absorbs light and becomes a potent oxidant. nih.govacs.org This excited photocatalyst then oxidizes a pyridine N-oxide to generate a highly reactive oxygen-centered radical cation. nih.govacs.orgchemrxiv.org This radical is a powerful hydrogen atom abstractor, capable of cleaving strong C-H bonds in a variety of substrates, including alkanes. nih.govacs.org

The resulting alkyl radical can then participate in a range of transformations, such as alkylation, amination, and azidation. acs.org The versatility of this method is enhanced by the ability to fine-tune the electronic and steric properties of the pyridine N-oxide, allowing for control over the reactivity and selectivity of the HAT process. acs.orgacs.org For example, 2,6-dichloropyridine (B45657) N-oxide has been identified as a particularly effective HAT catalyst in combination with 9-mesityl-10-methylacridinium (B1239669) perchlorate for the alkylation of various unactivated alkanes. nih.govchemrxiv.org

Proposed Mechanism for Photocatalyzed C–H Alkylation: nih.gov

Photoexcitation of the acridinium photocatalyst.

Single-electron transfer from the pyridine N-oxide to the excited photocatalyst, generating an N-oxy radical cation.

Hydrogen atom abstraction from a C(sp³)–H substrate by the N-oxy radical cation to form an alkyl radical and a protonated N-oxide.

The alkyl radical adds to an electron-deficient alkene.

The resulting radical intermediate is reduced to a carbanion, which is then protonated to yield the final product and regenerate the photocatalyst and pyridine N-oxide.

| Pyridine N-Oxide Derivative | Photocatalyst | Substrate | Product | Yield |

| 2,6-dichloropyridine N-oxide | 9-mesityl-10-methylacridinium perchlorate | Cyclohexane | Alkylated cyclohexane | Good to high |

| 4-Acetylpyridine N-oxide | Mes-AcrBF₄ | Cyclohexane | Alkylated cyclohexane | 92% (isolated) |

Table illustrating the application of pyridine N-oxides as HAT reagents in photoredox catalysis. nih.govacs.org

In Carbohydroxylation and Aminohydroxylation Reactions

Building on their role in photoredox catalysis, pyridine N-oxides have been utilized in the regioselective carbohydroxylation and aminohydroxylation of α-olefins. nih.govchemrxiv.orgchemrxiv.org This method provides a direct route to primary alcohols and β-amino alcohols from readily available starting materials. nih.gov

The reaction is initiated by the photoredox-catalyzed generation of a pyridine N-oxy radical, which then undergoes a regioselective addition to the α-olefin. nih.gov This generates a carbon-centered radical that can be trapped by various nucleophiles. In the presence of water or an amine, this leads to the formation of a primary alcohol or a β-amino alcohol, respectively. nih.gov Mechanistic studies suggest the formation of an N-alkoxypyridinium intermediate, which then undergoes nucleophilic substitution. nih.govchemrxiv.org

This methodology has been successfully applied to a range of α-olefins, including those that lead to the formation of β-quaternary carbon centers. nih.gov

Metallosupramolecular Synthesis and Coordination Polymers

Pyridine N-oxide is a versatile ligand in coordination chemistry, capable of binding to metal ions in various modes. rsc.orgwikipedia.org This versatility has been exploited in the construction of metallosupramolecular assemblies and coordination polymers with diverse dimensionalities. rsc.orgrsc.org

Design and Construction of 1-D, 2-D, or 3-D Assemblies

Pyridine N-oxide reacts with silver(I) perchlorate to form different 1-D coordination polymers, with the stoichiometry of the reaction playing a crucial role in determining the final structure. rsc.orgrsc.org In some of these complexes, the pyridine N-oxide ligand exhibits a rare μ₃-O,O,O triply bridging coordination mode. rsc.orgrsc.org

The structure of these coordination polymers is often influenced by the counterion. For example, the reaction of copper(II) perchlorate with pyrazine (B50134) and pyridine-N-oxide yields a 1-D coordination polymer, catena-[diaqua-μ-pyrazine-bis(pyridine-N-oxide)copper(II)] perchlorate. tandfonline.comtaylorandfrancis.com In this structure, the copper centers are bridged by pyrazine molecules to form linear chains. tandfonline.com

The ability of pyridine N-oxide and its derivatives to act as both monodentate and bridging ligands allows for the rational design of coordination polymers with specific topologies. nih.govresearchgate.net The nature of the metal ion, the counterion, and the substituents on the pyridine N-oxide ring all contribute to the final architecture of the metallosupramolecular assembly. rsc.orgrsc.orgresearchgate.net

| Metal Salt | Ligands | Resulting Structure | Dimensionality |

| Silver(I) perchlorate | Pyridine N-oxide | Ag(C₅H₅NO)ₓ | 1-D |

| Copper(II) perchlorate | Pyridine N-oxide, Pyrazine | catena-[diaqua-μ-pyrazine-bis(pyridine-N-oxide)copper(II)] perchlorate | 1-D |

| Copper(II) o-nitrobenzoate | Pyridine N-oxide | Dinuclear complex | 0-D (forms polymeric structures through further interactions) |

| Silver(I) triflate | Pyridine N-oxide | Ag(C₅H₅NO)ₓ | 1-D |

Table summarizing the formation of coordination polymers with pyridine N-oxide and various metal salts. rsc.orgtandfonline.comnih.gov

Role in Regioselective and Enantioselective Catalysis

This compound and its derivatives have emerged as significant players in the realms of regioselective and enantioselective catalysis. Their utility spans from acting as chiral ligands to functioning as organocatalysts themselves.

In enantioselective catalysis , chiral pyridine N-oxides are valuable ligands for asymmetric reactions. benthamscience.com A biomolecule-inspired catalytic cycle has been developed for the enantioselective N-oxidation of substituted pyridines, utilizing aspartic acid-containing peptides. nih.govchemrxiv.orgacs.org This method allows for the desymmetrization of bis(pyridine) substrates, providing access to optically enriched chiral pyridine frameworks. nih.govchemrxiv.orgacs.org

Furthermore, chiral 4-arylpyridine-N-oxides have been successfully employed as catalysts in the highly efficient enantioselective N-acylative desymmetrization of sulfonimidamides, yielding products with sulfur(VI)-stereocenters in high yields and excellent enantioselectivities. rsc.orgrsc.org DFT calculations support an acyl transfer mechanism where the nucleophilic substitution of the sulfonimidamide by the O-acyloxypyridinium cation intermediate is the enantioselectivity-determining step. rsc.orgrsc.org

The application of chiral pyridine N-oxides extends to the copper-catalyzed asymmetric nitroaldol (Henry) reaction, although with varying success in enantioselectivity depending on the ligand structure. encyclopedia.pub Helical-chiral pyridine N-oxides have shown good efficiency in the desymmetrization of meso-epoxides, with higher enantioselectivity observed for aromatic epoxides compared to aliphatic ones. encyclopedia.pub

In regioselective catalysis , pyridine N-oxides serve as versatile precursors for the synthesis of substituted pyridines. By modifying reaction conditions, the regioselectivity of reactions involving benzynes and pyridine N-oxides can be altered to favor the synthesis of 2-substituted pyridines over 3-substituted ones. rsc.org

Copper-catalyzed reactions have been developed for the direct and regioselective synthesis of 2-alkyl, aryl, and alkenyl-substituted N-heterocycles from their corresponding N-oxides using Grignard reagents. nih.gov The addition of additives like magnesium chloride and lithium fluoride (B91410) has been shown to drastically improve the chemoselectivity of these reactions. nih.gov Similarly, copper catalysis enables the direct C-H arylation of pyridine N-oxides with arylboronic esters, providing a one-pot synthesis of 2-arylpyridines. researchgate.net

Palladium catalysis has also been instrumental in achieving regioselective functionalization. A Pd-catalyzed cross-dehydrogenative coupling of pyridine N-oxides with toluene (B28343) allows for the regioselective arylation and benzylation. beilstein-journals.org

Table 2: Research Findings in Regioselective and Enantioselective Catalysis

| Catalytic Application | Catalyst/Ligand System | Substrate(s) | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Enantioselective N-Oxidation | Aspartic acid-containing peptides | Bis(pyridine) substrates | Desymmetrization to form optically enriched pyridine N-oxides. | nih.govchemrxiv.orgacs.org |

| Enantioselective N-Acylative Desymmetrization | Chiral 4-arylpyridine-N-oxide | Sulfonimidamides and chloroformates | High yields and excellent enantioselectivities for N-acylative sulfonimidamides. | rsc.orgrsc.org |

| Regioselective Synthesis | Modified conditions from Larock's synthesis | Benzynes and pyridine N-oxides | Altered regioselectivity towards 2-substituted pyridines. | rsc.org |

| Regioselective C-C Bond Formation | Copper(I) chloride | Heterocyclic N-oxides and Grignard reagents | Highly regioselective synthesis of 2-substituted heterocycles. | nih.gov |

| Regioselective C-H Arylation | Palladium Acetate (B1210297) | Pyridine N-oxides and toluene | Regioselective arylation and benzylation of pyridine N-oxide. | beilstein-journals.org |

Future Research Directions and Emerging Areas

Exploration of New Coordination Architectures and Multidimensional Assemblies

Pyridine (B92270) N-oxide is a versatile ligand capable of forming a wide array of coordination complexes with various metal ions, including transition metals and rare earth elements. cdnsciencepub.comdtic.mil The perchlorate (B79767) anion, while often non-coordinating, can also participate in the formation of complex structures. Future research will delve deeper into the coordination chemistry of pyridine N-oxide perchlorate, aiming to construct novel coordination polymers and multidimensional assemblies with unique topologies and properties. rsc.orgrsc.org

Researchers are particularly interested in exploring how variations in reaction stoichiometry, solvent systems, and the nature of the metal center can influence the resulting architecture. rsc.orgrsc.org For instance, studies have shown that pyridine N-oxide can act as a rare triply bridging ligand with silver(I) ions, leading to the formation of one-dimensional coordination polymers. rsc.orgrsc.org The investigation of mixed-ligand systems, incorporating other organic linkers alongside pyridine N-oxide, is another promising direction for creating complex, functional materials. researchgate.net The synthesis of heterometallic systems containing pyridine N-oxide ligands is also an area ripe for exploration, potentially leading to materials with interesting magnetic or catalytic properties.

Advanced Mechanistic Studies using In-Situ Spectroscopy and Ultrafast Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and designing new ones. Future research will increasingly employ advanced analytical techniques to probe these mechanisms in real-time. In-situ spectroscopy, such as FTIR and UV-Vis, can provide valuable insights into the formation of intermediates and the kinetics of reactions. acs.orgresearchgate.netwur.nl For example, in-situ infrared spectroscopy has been used to study the C–H arylation of pyridine N-oxides, providing evidence for the reaction mechanism. acs.org

Ultrafast techniques, such as flash photolysis, will be instrumental in studying the photochemistry of pyridine N-oxide complexes and understanding the dynamics of excited states and radical intermediates. wur.nl These studies are particularly relevant for applications in photocatalysis, where pyridine N-oxides have shown promise as hydrogen atom transfer (HAT) agents. chemrxiv.orgacs.orgnih.gov By elucidating the fundamental steps of these reactions, researchers can design more efficient and selective catalytic systems.

Design of Highly Efficient and Selective Catalytic Systems

The catalytic potential of pyridine N-oxide and its derivatives is a major focus of current and future research. Pyridine N-oxide-based systems have demonstrated activity in a range of catalytic transformations, including oxidation reactions and C-H functionalization. chemrxiv.orgacs.orgresearchgate.net A key direction for future research is the design of highly efficient and selective catalytic systems for specific chemical transformations.

This involves the development of novel metal complexes with pyridine N-oxide ligands, where the metal center acts as the active site. researchgate.net For instance, copper(II) complexes of terpyridine-N-oxide ligands have been investigated as catalysts for the epoxidation of alkenes. researchgate.net Furthermore, the use of pyridine N-oxides as organocatalysts, particularly in photoredox catalysis, is a rapidly emerging area. chemrxiv.orgacs.orgnih.govresearchgate.netresearchgate.net Research will focus on tuning the electronic and steric properties of the pyridine N-oxide scaffold to optimize its performance as a HAT catalyst for selective C-H bond activation. acs.orgnih.gov The development of enantioselective catalytic systems using chiral pyridine N-oxide derivatives is also a significant goal. nih.gov

Integration of this compound in Advanced Materials with Tunable Properties

The unique electronic and coordination properties of this compound make it an attractive building block for the creation of advanced materials with tunable properties. Future research will explore the integration of this compound into various material platforms, including metal-organic frameworks (MOFs), coordination polymers, and functional thin films.